6N-Hydroxymethyl Adefovir Dipivoxil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

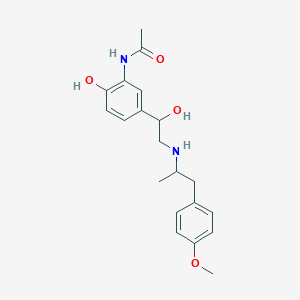

6N-Hydroxymethyl Adefovir Dipivoxil is a derivative of Adefovir Dipivoxil . Adefovir Dipivoxil is a nucleotide analog used to treat chronic hepatitis B . It is an orally-administered acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) used for the treatment of hepatitis B . It is ineffective against HIV-1 . Adefovir Dipivoxil is the diester prodrug of adefovir .

Synthesis Analysis

The synthesis of Adefovir Dipivoxil involves cocrystallization with small molecules . The study aimed to improve the in vitro dissolution, permeability, and oral bioavailability of Adefovir Dipivoxil by cocrystal technology . An improved synthesis of the antiviral drug Adefovir is presented .Molecular Structure Analysis

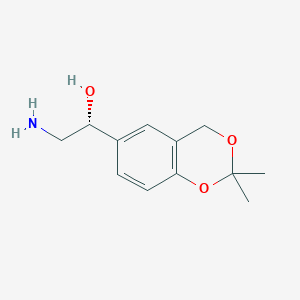

The molecular formula of 6N-Hydroxymethyl Adefovir Dipivoxil is C21 H34 N5 O9 P . The structure and dynamics of Adefovir Dipivoxil were investigated by site-specific spin-lattice relaxation time measurements and chemical shift anisotropy tensor measurements .Chemical Reactions Analysis

Adefovir Dipivoxil is absorbed rapidly following oral administration . The drug is cleaved to adefovir which, in turn, is phosphorylated intracellularly to adefovir diphosphate (the active moiety) .Physical And Chemical Properties Analysis

The physical and chemical properties of Adefovir Dipivoxil were investigated by site-specific spin-lattice relaxation time measurements and chemical shift anisotropy tensor measurements . The cocrystal had a pH-independent dissolution profile and showed a two-fold increase in the dissolution efficiency in water and phosphate buffer (pH 6.8) compared with Adefovir Dipivoxil .Aplicaciones Científicas De Investigación

Treatment of Hepatitis B

Adefovir Dipivoxil (AD) is a nucleoside reverse transcriptase inhibitor that is effective against the Hepatitis B virus . However, its poor oral bioavailability leads to frequent administration, which can cause severe adverse effects .

Liver Targeting

The entrapment of AD within lipid nanoparticulate systems is a way of increasing AD oral bioavailability as a result of improving intestinal permeability with efficient liver-targeted delivery together with higher drug stability during storage . This approach could potentially reduce the frequency of administration and the associated adverse effects .

Nanoparticle Drug Delivery

AD-loaded nanostructured lipid carriers (AD-NLCs) were prepared via solvent emulsification diffusion technique . This method increases the entrapment efficiency, reduces the particle size, and controls the in-vitro drug release .

Inhibition of RET Gene

Adefovir dipivoxil has been identified as a transcriptional inhibitor of the RET gene . It suppresses endogenous RET protein expression in MTC TT cells .

Interference with STAT3 Phosphorylation

Adefovir dipivoxil also interferes with STAT3 phosphorylation and shows high affinity to bind to STAT3 . This could potentially be used in the treatment of diseases where STAT3 plays a crucial role .

Inhibition of Cell Proliferation

It has been found to inhibit RET-dependent TT cell proliferation . This suggests potential applications in the treatment of certain types of cancer .

Improvement of Oral Bioavailability

Cocrystallization of AD with a suitable coformer is an effective approach to enhance both dissolution and bioavailability of AD . This could potentially improve the therapeutic efficacy of the drug .

Permeability Enhancement

Certain coformers can enhance the intestinal absorption of AD by P-gp inhibition . This could potentially improve the drug’s bioavailability and therapeutic effect .

Mecanismo De Acción

Target of Action

6N-Hydroxymethyl Adefovir Dipivoxil, also known as Adefovir Dipivoxil, is primarily targeted against the Hepatitis B Virus (HBV) . The compound’s primary target is the HBV DNA polymerase , an enzyme crucial for the replication of the virus .

Mode of Action

Adefovir Dipivoxil is an acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) . It is a prodrug of adefovir, which, in its active form (adefovir diphosphate), inhibits the HBV DNA polymerase . This inhibition prevents the virus from replicating, thereby reducing the viral load in the body .

Biochemical Pathways

The compound is metabolized into its active form, adefovir diphosphate, by cellular kinases . This active metabolite then inhibits the HBV DNA polymerase, disrupting the viral replication process . The exact biochemical pathways affected by this compound are complex and involve various cellular processes related to viral replication .

Pharmacokinetics

Adefovir Dipivoxil exhibits a combination of nonlinear renal and linear nonrenal elimination . The apparent bioavailability and absorption rate constant can be influenced by co-administration with other drugs . The population estimate for the Michaelis-Menten constant (Km) of the nonlinear renal elimination was 170 nmol/L, exceeding the observed range of adefovir plasma maximum concentration .

Result of Action

The inhibition of HBV DNA polymerase by adefovir dipivoxil results in a significant reduction in the viral load, leading to improved histological, biochemical, and virological outcomes in patients with chronic hepatitis B . Resistance-conferring mutations can emerge in viral isolates from patients treated with adefovir dipivoxil .

Action Environment

The metabolism and excretion of adefovir dipivoxil can be significantly influenced by drugs affecting liver enzymes or renal function . Therefore, the compound’s action, efficacy, and stability can be affected by these environmental factors . Vigilant monitoring for potential interactions is necessary to optimize the safety and efficacy of adefovir dipivoxil therapy for chronic HBV patients .

Direcciones Futuras

Adefovir Dipivoxil is regarded as a stable protected mono-phosphate nucleoside prodrug that can efficiently cross the biological barrier and reach the targeted cell . The correlation between structure and dynamics of such an important antiviral drug Adefovir Dipivoxil can be visualized by these types of extensive spectroscopic measurements, which will enlighten the path of inventing advanced medicine in the pharmaceutical industry, and it will also illuminate the understanding of the structure-activity relationships of antiviral drugs .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 6N-Hydroxymethyl Adefovir Dipivoxil involves the conversion of Adefovir Dipivoxil to 6N-Hydroxymethyl Adefovir Dipivoxil through a series of chemical reactions.", "Starting Materials": [ "Adefovir Dipivoxil", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanesulfonic acid", "Diisopropylethylamine", "Triethylamine", "N,N-Dimethylformamide", "Chloroform", "Water" ], "Reaction": [ "Adefovir Dipivoxil is dissolved in methanol and treated with sodium hydroxide to form the corresponding sodium salt.", "Hydrogen peroxide is added to the solution to oxidize the methyl group to a hydroxymethyl group.", "The reaction mixture is then acidified with acetic acid to form 6N-Hydroxymethyl Adefovir.", "The product is then treated with methanesulfonic acid and diisopropylethylamine to form the dipivoxil ester.", "Triethylamine is added to the reaction mixture to neutralize the acid.", "The product is then purified by column chromatography using chloroform and methanol as eluents.", "The final product, 6N-Hydroxymethyl Adefovir Dipivoxil, is obtained as a white solid by precipitation from water." ] } | |

Número CAS |

323201-04-3 |

Nombre del producto |

6N-Hydroxymethyl Adefovir Dipivoxil |

Fórmula molecular |

C₂₁H₃₄N₅O₉P |

Peso molecular |

531.5 |

Sinónimos |

Adefovir Dipivoxil N6-Hydroxymethyl Impurity; Adefovir Dipivoxil Impurity I; 2,2-Dimethylpropanoic Acid [[[2-[6-[(hydroxymethyl)amino]-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis(oxymethylene) Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.